molecular formula C10H15NO3 B3341944 (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol CAS No. 114673-69-7

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B3341944
CAS No.: 114673-69-7
M. Wt: 197.23 g/mol
InChI Key: JVZVUXBFNRPOAY-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral compound with the molecular formula C10H15NO3 It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol involves the reduction of 3,4-dimethoxyacetophenone. This reduction can be achieved through catalytic hydrogenation using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon . The reaction typically occurs under mild conditions, with the carbonyl group of 3,4-dimethoxyacetophenone being reduced to form the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound often employs similar catalytic hydrogenation techniques, scaled up to accommodate larger quantities. The process is optimized to ensure high yield and purity, minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The presence of the amino and methoxy groups allows for specific interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZVUXBFNRPOAY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273733
Record name (βS)-β-Amino-3,4-dimethoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114673-69-7
Record name (βS)-β-Amino-3,4-dimethoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114673-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3,4-dimethoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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